5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine

DHFR inhibition Antifolate 2,4-diaminopyrimidine SAR

5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine (CAS 650606-16-9) fills a critical niche as a high-LogP (2.66) analog in the 2,4-diaminopyrimidine DHFR inhibitor family. Its distinct n-pentyloxy substituent imparts unique hydrophobic and steric properties, shifting target binding and pharmacokinetics beyond shorter-chain analogs like trimethoprim (LogP ~0.9). Procure this compound to probe lipophilic tolerance of the DHFR pocket, establish assay baselines as a sentinel molecule, or isolate the impact of a ~1.7 LogP increase in PAMPA/Caco-2 permeability assays.

Molecular Formula C16H22N4O
Molecular Weight 286.37 g/mol
CAS No. 650606-16-9
Cat. No. B12600836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine
CAS650606-16-9
Molecular FormulaC16H22N4O
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)CC2=CN=C(N=C2N)N
InChIInChI=1S/C16H22N4O/c1-2-3-4-9-21-14-7-5-12(6-8-14)10-13-11-19-16(18)20-15(13)17/h5-8,11H,2-4,9-10H2,1H3,(H4,17,18,19,20)
InChIKeyVDPIFYWUFLUUKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine Procurement and Differentiation Overview


5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine (CAS 650606-16-9) is a synthetic small molecule belonging to the 2,4-diaminopyrimidine class . Its core structure features a pyrimidine ring substituted with amino groups at the 2 and 4 positions and a p-pentoxyphenylmethyl group at the 5 position. The molecular formula is C₁₆H₂₂N₄O with a molecular weight of 286.37 g/mol . Compounds in this structural family, particularly 5-benzyl-2,4-diaminopyrimidines, are typically investigated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway [1]. However, public bioactivity data specific to this exact compound is extremely limited, preventing a robust, data-driven assessment of its differentiated performance against close structural analogs.

Why 5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine Cannot Be Casually Substituted with a Generic 2,4-Diaminopyrimidine


In the 2,4-diaminopyrimidine class, biological activity is exquisitely sensitive to the nature and position of substituents on the benzyl ring [1]. Classic structure-activity relationship (SAR) studies on DHFR inhibitors have demonstrated that altering the lipophilicity or steric bulk of a para-alkoxy substituent can dramatically shift enzyme inhibition potency (Ki) and selectivity across different species' DHFR isozymes [1]. The specific n-pentyloxy chain in 5-[(4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine imparts unique hydrophobic and steric characteristics that will influence target binding and pharmacokinetic properties differently than the methoxy groups in trimethoprim or other short-chain alkoxy analogs. Without direct comparative data, however, a simple substitution of this compound with a different 5-benzyl-2,4-diaminopyrimidine is a high-risk decision for any research program relying on a specific activity profile.

Quantitative Performance Evidence for 5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine Against Key Comparators


5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine vs. Unsubstituted and Short-Chain Alkoxy Analogs: A Data Gap Analysis in DHFR Inhibition

A targeted literature search reveals a critical evidence gap: no peer-reviewed publication or patent with quantitative enzyme inhibition data (Ki or IC50) has been identified for 5-[(4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine against any DHFR isozyme. Its closest well-characterized analogs are the trimethoprim series, where the parent compound 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (trimethoprim) exhibits a Ki of 7.0 nM against E. coli DHFR [1]. This data provides a class-level benchmark only; the impact of replacing the 3,4,5-trimethoxy substitution pattern with a single 4-pentoxy group cannot be estimated from public data and represents a non-trivial structural divergence [1].

DHFR inhibition Antifolate 2,4-diaminopyrimidine SAR

Physicochemical Differentiation: Calculated Lipophilicity (LogP) of 5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine Compared to Trimethoprim

A key physicochemical point of differentiation is lipophilicity, which influences membrane permeability, solubility, and off-target binding. The computed octanol-water partition coefficient (LogP) for 5-[(4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine is 2.66 . This is significantly higher than the LogP of its more common relative, trimethoprim, which has a measured LogP of approximately 0.9 [1], [2]. This ~1.7 log unit increase is substantial, translating to a roughly 50-fold greater predicted partitioning into a hydrophobic phase and suggesting markedly different ADME and solubility profiles.

Lipophilicity LogP Drug-likeness

Safety and Handling Differentiation: 5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine Hazard Profile vs. Class Baseline

The safety data sheet (SDS) for 5-[(4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine, based on the Globally Harmonized System (GHS) Sixth revised edition, indicates that the compound lacks complete hazard classification data. Key GHS fields such as pictogram, signal word, and hazard statements are reported as 'no data available' . This is a common profile for research chemicals with limited toxicological study. In contrast, a well-studied class representative like trimethoprim has a full GHS classification including specific hazard (H302, H315, H319, H335) and precautionary (P261, P305+P351+P338) statements [1].

Safety Data Sheet GHS Classification Handling

Evidence-Backed Application Scenarios for Procuring 5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine


Exploratory SAR Library Design for Lipophilic DHFR Inhibitor Leads

When screening for new antifolate leads where enhanced membrane penetration is desired, 5-[(4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine fills a specific niche as a high-LogP (2.66) analog within a 5-benzyl-2,4-diaminopyrimidine library . Its procurement is justified as a tool to probe the lipophilic tolerance of the DHFR hydrophobic pocket, in contrast to more polar analogs like trimethoprim (LogP ~0.9) [1].

Negative Control or Baseline Compound for Pentoxy-Substituted Series

This compound can serve as an uncharacterized 'sentinel' molecule for establishing assay baselines or as a negative control in a series of pentoxy-substituted pyrimidines. Its specific substituent pattern ensures that any activity observed in more decorated analogs can be attributed to the additional modifications, given the current lack of intrinsic target engagement data .

Physicochemical Property Comparator in Formulation Screening

With the evidence that its calculated LogP diverges significantly from the class standard, this compound can be used as a high-lipophilicity probe in formulation development or permeability assays (e.g., PAMPA or Caco-2). A scientist can directly compare its behavior to trimethoprim to isolate the impact of a ~1.7 LogP increase on apparent permeability and solubility in various biorelevant media , [1].

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